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3-MORPHOLINOPYRAZINE-2-CARBONITRILE

Cat. No.: B1317041
CAS No.: 67130-86-3
M. Wt: 190.2 g/mol
InChI Key: BXLNFJRCEBDZES-UHFFFAOYSA-N
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Description

Contextualization within Pyrazine (B50134) Chemistry and Heterocyclic Compound Research

Heterocyclic compounds, which are cyclic molecules containing atoms of at least two different elements in their rings, represent a significant and vast class of compounds in organic chemistry. nih.gov Their structural diversity and ability to participate in various chemical interactions, such as hydrogen bonding, make them crucial components in numerous natural products and synthetically developed molecules. nih.gov Within this broad category, pyrazines are a specific class of N-heterocycles that have garnered substantial interest. nih.gov

The pyrazine ring is a six-membered aromatic structure that contains two nitrogen atoms positioned opposite each other in a 1,4-arrangement. nih.gov This arrangement gives the pyrazine molecule a unique electronic structure and chemical reactivity. Pyrazine and its derivatives are not only subjects of fundamental chemical synthesis studies but are also recognized for their wide-ranging applications. mdpi.com They are integral to the fields of medicinal chemistry, materials science, and even the food industry, where they contribute to the flavor profiles of roasted or baked goods. nih.govresearchgate.net The study of compounds like 3-morpholinopyrazine-2-carbonitrile is deeply rooted in this rich context of heterocyclic and pyrazine chemistry, exploring how different functional groups attached to the core pyrazine ring influence its properties and potential applications.

Academic Significance and Research Trajectory of Substituted Pyrazines

The academic significance of pyrazine chemistry has grown considerably, with a research trajectory moving towards the synthesis and evaluation of complex substituted pyrazines. mdpi.com The simple pyrazine ring itself is a versatile scaffold, but its true potential is unlocked when it is functionalized with various substituent groups. These substitutions can dramatically alter the molecule's physical, chemical, and biological properties.

Research has consistently shown that pyrazine derivatives are associated with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects. nih.gov Consequently, a major focus of academic and industrial research is the design and synthesis of novel pyrazine derivatives for drug discovery. mdpi.com The trajectory of this research often involves creating libraries of related compounds to study structure-activity relationships (SAR), where systematic changes in the substituents on the pyrazine ring are correlated with changes in biological activity.

Substituted pyrazines often serve as key intermediates in the synthesis of more complex molecules. chemicalbook.com For instance, compounds like 3-chloropyrazine-2-carbonitrile (B110518) are valuable building blocks, allowing chemists to introduce the pyrazine core into a larger molecular framework. chemicalbook.comguidechem.com The continued development of synthetic methodologies to create these substituted pyrazines efficiently and selectively remains a vibrant area of chemical research. mdpi.com

Structural Features of this compound Relevant to Research Investigations

Pyrazine Core : The central scaffold is the pyrazine ring, an electron-deficient aromatic system. This core structure is a common feature in many biologically active compounds and provides a rigid framework for the appended functional groups.

Morpholino Group : Attached at the 3-position of the pyrazine ring is a morpholine (B109124) ring. Morpholine is a saturated heterocycle containing both an oxygen atom and a nitrogen atom (through which it attaches to the pyrazine). This group is bulky and conformationally flexible. Its nitrogen atom can donate electron density to the pyrazine ring, while the oxygen atom can act as a hydrogen bond acceptor, potentially influencing how the molecule interacts with biological targets.

Carbonitrile Group : At the 2-position, a carbonitrile (or nitrile, -C≡N) group is attached. This group is linear, planar, and a strong electron-withdrawing group. The nitrogen atom of the nitrile is also a potential hydrogen bond acceptor.

The combination of an electron-donating amino group (from the morpholine) and an electron-withdrawing nitrile group on adjacent carbons of the electron-deficient pyrazine ring creates a "push-pull" electronic system. This arrangement significantly influences the molecule's reactivity, polarity, and spectroscopic properties, making it a subject of interest for further chemical transformations and biological evaluation.

Table 1: Key Structural Components of this compound

Component Chemical Nature Position on Pyrazine Ring Key Features Relevant to Research
Pyrazine Aromatic Heterocycle Core Scaffold Electron-deficient; rigid framework; common in bioactive molecules.
Morpholino Group Saturated Heterocycle (Amine) 3-Position Electron-donating; bulky; conformationally flexible; hydrogen bond accepting oxygen.

Overview of Key Academic Research Areas Pertaining to this compound

While specific research focused exclusively on this compound is specialized, its academic relevance can be understood through the broader research into its constituent parts and precursors. The primary area of investigation for this compound is as a synthetic intermediate in medicinal chemistry.

The synthesis of this compound would typically proceed via a nucleophilic aromatic substitution reaction. The precursor, 3-chloropyrazine-2-carbonitrile, is a commercially available and well-studied building block. chemicalbook.comguidechem.com Research demonstrates that the chlorine atom on this precursor is readily displaced by amine nucleophiles. guidechem.com The reaction of 3-chloropyrazine-2-carbonitrile with morpholine would be a standard method to produce the title compound.

Therefore, the key research areas involving this compound include:

Development of Novel Bioactive Agents : This compound serves as a scaffold. The nitrile group can be chemically modified (e.g., hydrolyzed to a carboxamide or carboxylic acid) to generate new series of compounds. researchgate.net These new derivatives are then often screened for various biological activities, such as antimycobacterial or anticancer properties, leveraging the known bioactivity of the pyrazine core. researchgate.net

Catalyst Development : The nitrogen atoms within the pyrazine and morpholine moieties offer potential coordination sites for metal ions, suggesting possible investigations into the catalytic activity of its metal complexes. guidechem.com

Structure-Activity Relationship (SAR) Studies : By synthesizing this compound and comparing its biological activity to similar compounds with different amine groups (e.g., piperidine, pyrrolidine), researchers can probe how the structure of the substituent at the 3-position affects efficacy and selectivity. researchgate.netguidechem.com For example, studies on related aminopyrazine carboxamides have investigated their potential as antimycobacterial agents. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N4O B1317041 3-MORPHOLINOPYRAZINE-2-CARBONITRILE CAS No. 67130-86-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-morpholin-4-ylpyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c10-7-8-9(12-2-1-11-8)13-3-5-14-6-4-13/h1-2H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLNFJRCEBDZES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CN=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of 3 Morpholinopyrazine 2 Carbonitrile

Strategies for Pyrazine (B50134) Ring Formation and Functionalization

Cyclization Reactions in Pyrazine Synthesis

The formation of the pyrazine ring is a foundational step in the synthesis of its derivatives. Classical and modern methods are employed to create this diazine heterocycle. A primary and widely utilized method involves the condensation of a 1,2-diamine, such as ethylenediamine, with a 1,2-dicarbonyl compound. researchgate.net Symmetrical starting materials often yield the best results in these reactions. researchgate.net Another common approach is the self-condensation of two molecules of an α-aminocarbonyl compound to form a dihydropyrazine, which is then oxidized to the aromatic pyrazine. researchgate.net

More advanced and sustainable strategies have also been developed. These include metal-catalyzed dehydrogenative coupling reactions. nih.gov For instance, manganese pincer complexes have been shown to effectively catalyze the self-coupling of 2-amino alcohols to produce 2,5-disubstituted pyrazines. nih.govacs.org This method is atom-economical and environmentally benign, generating only hydrogen gas and water as byproducts. nih.govacs.org

Alternative cyclization strategies have also been reported. Ohtsuka et al. described a route involving the cyclization of 2,3-bis(arylideneamino)-3-cyanoarylamides to form a 1,2-dihydropyrazine precursor, which can then be converted to the pyrazine. researchgate.net

Introduction of the Morpholine (B109124) Moiety via Amination Reactions

The introduction of the morpholine substituent onto the pyrazine core is a critical functionalization step. This is typically achieved through nucleophilic substitution reactions where morpholine acts as the nucleophile.

A highly effective and common method for attaching a morpholine group to a pyrazine ring is through the aminodehalogenation of a halogenated pyrazine precursor. mdpi.com The key precursor for synthesizing 3-morpholinopyrazine-2-carbonitrile is 3-chloropyrazine-2-carbonitrile (B110518). In this reaction, the chlorine atom on the pyrazine ring is displaced by the secondary amine of the morpholine molecule.

This nucleophilic aromatic substitution is facilitated by the electron-withdrawing nature of the pyrazine ring nitrogens and the adjacent nitrile group, which activate the carbon atom bonded to the chlorine, making it susceptible to nucleophilic attack. The reaction is typically carried out by heating the halogenated pyrazine with morpholine, often in the presence of a base like triethylamine to neutralize the hydrogen halide formed during the reaction. mdpi.com A similar reaction has been described for the synthesis of morpholinopyrimidine derivatives, where a chloropyrimidine is refluxed with morpholine to achieve substitution. nih.gov

Table 1: Representative Aminodehalogenation Reaction

Reactant 1 Reactant 2 Conditions Product Type
3-Chloropyrazine-2-carboxamide (B1267238) Substituted Benzylamine THF, 70°C, Reflux 3-Benzylaminopyrazine-2-carboxamide

This table illustrates analogous aminodehalogenation reactions. The reaction of 3-chloropyrazine-2-carbonitrile with morpholine would follow a similar principle.

While aminodehalogenation is the most direct route, other general amination procedures exist for heterocyclic compounds. For instance, the Chichibabin amination allows for the direct introduction of an amino group onto an electron-deficient nitrogen heterocycle using sodium amide. acs.org However, for the synthesis of this compound, nucleophilic substitution of a leaving group like a halogen is the more controlled and widely applied strategy. mdpi.com

Nitrile Group Introduction and Transformation

The nitrile (-C≡N) group is a key functional moiety of the target compound. Its introduction can be achieved at various stages of the synthesis.

One approach is to begin with a precursor that already contains a nitrile group. For example, the reaction of diketones with diaminomaleonitrile can be used to construct the pyrazine ring with nitrile groups already incorporated. researchgate.net

Alternatively, the nitrile group can be introduced onto a pre-formed pyrazine ring. A common method is the cyanation of pyrazine N-oxides using reagents like trimethylsilyl cyanide, often mediated by a Lewis acid. rsc.org This reaction can proceed with high regioselectivity, particularly when electron-donating groups are present on the pyrazine ring. rsc.org Another established method for preparing nitriles is the dehydration of a primary amide (R-CONH2) using a dehydrating agent such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3). pressbooks.pub

The nitrile group itself can be further transformed. It can be hydrolyzed under acidic or basic conditions to form a carboxamide and subsequently a carboxylic acid. wikipedia.org It can also be reduced, for example with lithium aluminum hydride (LiAlH4), to yield a primary amine (R-CH2NH2). libretexts.org

Microwave-Assisted Synthesis Techniques for Pyrazine Derivatives

In recent years, microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. nih.gov These advantages include dramatically reduced reaction times, often from hours to minutes, higher product yields, and cleaner reactions with fewer byproducts. nih.govresearchgate.net

Microwave irradiation has been successfully applied to various steps in the synthesis of pyrazines and other N-heterocycles. rsc.org It can accelerate the cyclocondensation reactions that form the pyrazine ring and is also effective for functionalization steps like nucleophilic substitutions. researchgate.net For example, the synthesis of fused pyrazolo[3,4-b]pyrazines via cyclocondensation of ortho-aminonitrosopyrazoles and cyclic β-diketones is significantly enhanced by microwave heating. researchgate.net Similarly, microwave-assisted synthesis has been employed for the aminodehalogenation of 3-chloropyrazine-2-carboxamide with various amines, demonstrating its utility in forming C-N bonds efficiently. mdpi.com The rapid heating and precise temperature control afforded by microwave reactors can be particularly beneficial for optimizing the synthesis of complex pyrazine derivatives. researchgate.netrsc.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Type Conventional Method Microwave-Assisted Method Reference
Pyrazoline Synthesis Base-catalyzed aldol condensation followed by cyclization with hydrazines in acetic acid. Condensation and cyclization steps performed under microwave irradiation (300 W). nih.gov
Aminodehalogenation Heating in an oil bath for 15 hours. Heating in a microwave reactor for a shorter duration. mdpi.com

Precursor and Intermediate Compound Synthesis

The formation of this compound is dependent on the successful synthesis of key precursors and intermediates. The process typically begins with a commercially available pyrazine derivative, which is then chemically modified to introduce the necessary functional groups for the final coupling reaction.

A common and crucial precursor for the synthesis of this compound is 3-chloropyrazine-2-carbonitrile. This halogenated pyrazine serves as an electrophilic substrate for the subsequent introduction of the morpholine moiety. The synthesis of 3-chloropyrazine-2-carbonitrile is typically achieved through the chlorination of pyrazine-2-carbonitrile.

A well-established method involves treating pyrazine-2-carbonitrile with a chlorinating agent such as sulfuryl chloride in a suitable solvent system. chemicalbook.comchemicalbook.com The reaction is carefully controlled, often initiated at a low temperature in an ice bath before being allowed to proceed at room temperature. chemicalbook.comchemicalbook.com The use of a solvent mixture like toluene and N,N-dimethylformamide (DMF) is common for this transformation. chemicalbook.comchemicalbook.com Following the reaction, a meticulous work-up procedure is required, which includes quenching the reaction mixture, neutralization with a base like sodium bicarbonate, and extraction with an organic solvent. chemicalbook.comchemicalbook.com The crude product obtained after solvent evaporation is then purified, typically by silica gel column chromatography, to yield pure 3-chloropyrazine-2-carbonitrile as a solid. chemicalbook.comchemicalbook.com This intermediate is a key building block in the synthesis of various pyrazine derivatives. hsppharma.com

Table 1: Synthesis of 3-chloropyrazine-2-carbonitrile

Parameter Details Source
Starting Material Pyrazine-2-carbonitrile chemicalbook.comchemicalbook.com
Reagents Sulfuryl chloride, Sodium bicarbonate (for neutralization) chemicalbook.comchemicalbook.com
Solvents Toluene, DMF, Diethyl ether (for extraction) chemicalbook.comchemicalbook.com
Reaction Conditions Initial cooling in an ice bath, followed by stirring at room temperature for several hours. chemicalbook.comchemicalbook.com
Purification Method Silica gel chromatography (eluent: 100% dichloromethane). chemicalbook.comchemicalbook.com

| Product Form | White powder. | chemicalbook.com |

The derivatization of the pyrazine-2-carbonitrile scaffold is the key step where the morpholine ring is introduced to form the target compound. This reaction is a classic example of nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitrile group and the nitrogen atoms in the pyrazine ring activate the carbon atom bearing the chlorine for nucleophilic attack.

In this step, the synthesized 3-chloropyrazine-2-carbonitrile is reacted with morpholine. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (Et3N), which acts as a scavenger for the hydrochloric acid generated during the reaction. chemicalbook.com A polar aprotic solvent like tetrahydrofuran (THF) is often used to facilitate the reaction. chemicalbook.com Heating the reaction mixture is generally required to drive the substitution to completion. chemicalbook.com Upon completion, the reaction mixture is worked up by diluting with a solvent like ethyl acetate and washing with brine to remove the base and other water-soluble impurities. chemicalbook.com After drying and concentrating the organic layer, the crude this compound is obtained and can be further purified.

Table 2: Nucleophilic Aromatic Substitution for this compound Synthesis

Parameter Details Source
Electrophile 3-chloropyrazine-2-carbonitrile chemicalbook.com
Nucleophile Morpholine
Base Triethylamine (Et3N) chemicalbook.com
Solvent Tetrahydrofuran (THF) chemicalbook.com
Reaction Conditions Elevated temperature (e.g., 80 °C) for several hours. chemicalbook.com

| Work-up | Dilution with ethyl acetate, washing with brine. | chemicalbook.com |

Advanced Purification and Isolation Techniques in Organic Synthesis

The purity of synthesized compounds is paramount in chemical research and development. For pyrazine derivatives like this compound, several advanced purification and isolation techniques are employed to remove unreacted starting materials, byproducts, and other impurities.

Flash Chromatography: This is a commonly used technique for the purification of pyrazine compounds. jasco.hu It is a type of normal-phase column chromatography that uses a stationary phase like silica gel and a mobile phase typically consisting of a binary mixture of a hydrocarbon solvent (e.g., hexane) and a more polar solvent like ethyl acetate. jasco.hu The separation is based on the differential adsorption of the components of the mixture to the stationary phase. For challenging separations of chemically similar pyrazines, using high-performance silica with a larger surface area can significantly improve resolution and purity. jasco.hu

Liquid-Liquid Extraction (LLE): LLE is a fundamental work-up and purification technique used to separate compounds based on their relative solubilities in two different immiscible liquids. nih.govoup.com For pyrazine synthesis, LLE is crucial for separating the desired organic product from aqueous solutions containing inorganic salts and other water-soluble impurities. nih.govoup.com Multiple extractions with fresh organic solvent are often necessary to ensure efficient recovery of the product. nih.govoup.com

Distillation: In some cases, distillation can be employed to isolate volatile pyrazine products from non-volatile impurities. nih.govoup.com This technique separates components of a liquid mixture based on differences in their boiling points.

Recrystallization: This is a powerful technique for purifying solid compounds. It involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling the solution to allow the desired compound to crystallize out, leaving impurities behind in the solution. The choice of solvent is critical for successful recrystallization.

Table 3: Comparison of Purification Techniques for Pyrazine Derivatives

Technique Principle Application in Pyrazine Synthesis Source
Flash Chromatography Differential adsorption on a solid stationary phase (e.g., silica gel). Primary method for purifying crude products and intermediates like 3-chloropyrazine-2-carbonitrile. chemicalbook.comchemicalbook.comjasco.hu
Liquid-Liquid Extraction Partitioning between two immiscible liquid phases based on solubility. Used during reaction work-up to separate the organic product from the aqueous phase. nih.govoup.com
Distillation Separation based on differences in boiling points. Isolation of volatile pyrazine compounds from non-volatile impurities. nih.govoup.com

| Recrystallization | Purification of solids based on differences in solubility in a specific solvent at different temperatures. | Final purification step to obtain a highly pure, crystalline final product. | |

Chemical Reactivity and Derivatization Studies of 3 Morpholinopyrazine 2 Carbonitrile

Reactions of the Nitrile Functional Group

The nitrile group is a versatile functional handle, readily participating in hydrolysis and cycloaddition reactions to yield compounds with different physicochemical properties.

The nitrile moiety of pyrazine-based compounds can be selectively converted to a primary amide group under controlled hydrolytic conditions. This transformation is significant as the resulting carboxamide can exhibit different biological properties and engage in alternative hydrogen bonding patterns compared to the parent nitrile. The partial hydrolysis of the closely related 3-chloropyrazine-2-carbonitrile (B110518) to 3-chloropyrazine-2-carboxamide (B1267238) is well-documented and proceeds efficiently. mdpi.comresearchgate.net This reaction is typically achieved using hydrogen peroxide in a mildly alkaline aqueous solution, with the pH and temperature carefully controlled to prevent over-hydrolysis to the carboxylic acid. mdpi.com This established methodology suggests a reliable pathway for converting 3-morpholinopyrazine-2-carbonitrile into 3-morpholinopyrazine-2-carboxamide.

Table 1: Representative Reaction Conditions for Partial Nitrile Hydrolysis

Starting MaterialReagents & ConditionsProductYieldReference
3-Chloropyrazine-2-carbonitrileH₂O₂, NaOH (aq., 8%), 50°C3-Chloropyrazine-2-carboxamide~80% mdpi.com

The nitrile group can undergo [3+2] cycloaddition reactions with azide (B81097) sources to form a tetrazole ring, a well-known bioisostere for carboxylic acids and amides in medicinal chemistry. nih.gov The synthesis of 5-substituted 1H-tetrazoles from organic nitriles is a common and robust transformation, typically involving reagents like sodium azide in the presence of an acid or a Lewis acid catalyst such as zinc chloride. nih.gov This reaction, often referred to as the Pinner reaction of nitriles, converts the linear nitrile group into a planar, aromatic heterocyclic ring. wikipedia.org The resulting 5-(3-morpholinopyrazin-2-yl)-1H-tetrazole would possess significantly different electronic and steric properties compared to the starting material. The tetrazole ring itself is generally resistant to acids, bases, and reducing agents, making it a stable substituent for further derivatization. nih.gov

Table 2: General Conditions for Tetrazole Formation from Nitriles

Reactant 1Reactant 2Catalyst/SolventProduct TypeReference
Organic NitrileSodium AzideTriethylammonium chloride5-Substituted 1H-tetrazole wikipedia.org
Organic NitrileSodium AzideZnCl₂ or ZnBr₂5-Substituted 1H-tetrazole nih.gov

Reactivity of the Pyrazine (B50134) Ring System

The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms, making it susceptible to nucleophilic attack and enabling cross-coupling reactions at halogenated positions.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing pyrazine rings. wikipedia.orgbyjus.commasterorganicchemistry.com The synthesis of this compound itself is a prime example of this reactivity, typically proceeding via the displacement of a leaving group, such as a halogen, from the 3-position of a pyrazine precursor by the secondary amine morpholine (B109124). In these reactions, an electron-rich species (the nucleophile) attacks the electron-poor pyrazine ring, leading to the substitution of a leaving group. wikipedia.org The presence of electron-withdrawing groups, such as the nitrile at the 2-position, further activates the ring toward nucleophilic attack. Studies on analogous compounds, such as the aminodehalogenation of 3-chloropyrazine-2-carboxamide with various amines, demonstrate the feasibility and broad scope of this reaction class for introducing diverse substituents onto the pyrazine core. mdpi.comresearchgate.net

Table 3: Examples of Nucleophilic Substitution on a Pyrazine Core

SubstrateNucleophileConditionsProductReference
3-Chloropyrazine-2-carboxamideSubstituted BenzylaminesTriethylamine, THF, 70°C3-(Benzylamino)pyrazine-2-carboxamides mdpi.com
3-Chloropyrazine-2-carboxylic acidSubstituted AnilinesMicrowave Irradiation3-Anilinopyrazine-2-carboxylic acids researchgate.net

The Suzuki-Miyaura reaction is a powerful and versatile palladium-catalyzed cross-coupling method for forming carbon-carbon bonds. mdpi.comnih.gov It is widely used to synthesize biaryl compounds and other conjugated systems. nih.govmdpi.com To apply this reaction to the this compound scaffold, a halogenated precursor is typically required, for instance, 3-chloro- or 3-bromopyrazine-2-carbonitrile. This halo-pyrazine can be coupled with a variety of aryl- or heteroarylboronic acids in the presence of a palladium catalyst and a base. researchgate.net Following the successful C-C bond formation, the morpholine moiety can be installed via a subsequent nucleophilic substitution reaction as described in the section above. This two-step sequence allows for the synthesis of a wide array of complex derivatives where a new carbon-based substituent is present at the 3-position of the pyrazine ring.

Table 4: General Scheme for Suzuki-Miyaura Coupling on a Pyrazine Precursor

Halogenated PyrazineCoupling PartnerCatalyst & BaseProduct of CouplingReference
2-Chloropyrazine (B57796)Arylboronic acidsPd(II) ONO pincer complexes, Base2-Arylpyrazine researchgate.net
3-Bromo-6-(thiophen-2-yl)pyridazine(Hetero)aromatic boronic acidsPd(PPh₃)₄, Na₂CO₃3-Aryl-6-(thiophen-2-yl)pyridazine nih.gov

Modifications of the Morpholine Moiety and Other Substituents

The morpholine moiety attached at the 3-position of the pyrazine ring is a saturated, six-membered heterocycle. It is generally considered a chemically stable substituent and is often installed as a complete, intact unit. Under the reaction conditions typically employed for the modification of the nitrile group (e.g., hydrolysis, cycloaddition) or for cross-coupling on a pre-functionalized pyrazine core, the morpholine ring tends to remain unchanged. mdpi.com While morpholine itself can undergo reactions typical of secondary amines, such as N-alkylation or acylation, derivatization of the this compound scaffold has predominantly focused on the more versatile nitrile and pyrazine ring functionalities to generate structural diversity.

Strategies for Forming Conjugated Systems and Other Complex Derivatives

The formation of conjugated systems and other complex derivatives from a pyrazine core typically involves cross-coupling reactions or functional group transformations. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, are often employed to introduce new carbon-carbon bonds at halogenated positions on the pyrazine ring, thereby extending conjugation.

While no studies directly demonstrate these strategies on This compound , a patent for Tyk2 inhibitors reveals the synthesis of a complex derivative starting from a related pyrazine structure. google.com The synthesis of 6-((2-(difluoromethyl)-7-((2-methoxy-3-(2-methyl-2H-tetrazol-5-yl)phenyl)amino)-3H-imidazo[4,5-b]pyridin-5-yl)amino)-3-morpholinopyrazine-2-carbonitrile is described, starting from 6-amino-3-bromopyrazine-2-carbonitrile. google.com This suggests that the morpholino group is stable to the reaction conditions used to build the larger, complex molecule, but it does not describe the derivatization ofThis compound itself.

Advanced Spectroscopic Characterization Methodologies for 3 Morpholinopyrazine 2 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and relative quantity of different atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Acquisition and Interpretation

¹H NMR spectroscopy would be instrumental in identifying the number of unique proton environments within the 3-morpholinopyrazine-2-carbonitrile molecule. This would include signals from the pyrazine (B50134) ring proton and the eight protons of the morpholine (B109124) ring.

The chemical shift of each proton signal in the ¹H NMR spectrum is dictated by its local electronic environment. For this compound, one would expect to observe distinct signals for the pyrazine proton and the protons on the morpholine ring. The pyrazine proton's chemical shift would be influenced by the electron-withdrawing nitrile group and the electron-donating morpholine group. The morpholine protons would likely appear as two or more distinct multiplets, corresponding to the protons adjacent to the nitrogen and oxygen atoms.

Without experimental data, a specific data table of chemical shifts cannot be generated.

The splitting pattern, or multiplicity, of each proton signal reveals information about the number of neighboring protons. The coupling constants (J-values) extracted from these patterns provide insight into the dihedral angles between adjacent protons, aiding in conformational analysis. For instance, the pyrazine proton would likely appear as a singlet, while the morpholine protons would exhibit complex splitting patterns due to coupling with their neighbors.

Without experimental data, a specific data table of signal multiplicities and coupling constants cannot be generated.

The integration of the area under each proton signal is proportional to the number of protons it represents. In the case of this compound, the ratio of the integrals for the pyrazine proton to the morpholine protons would be expected to be 1:8.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal. This would include the carbons of the pyrazine ring, the nitrile carbon, and the carbons of the morpholine ring. The chemical shifts of these carbons would be indicative of their hybridization and the nature of the atoms they are bonded to. rsc.org For example, the nitrile carbon would appear at a characteristic downfield shift, while the carbons of the pyrazine ring would be in the aromatic region. rsc.org

Without experimental data, a specific data table of ¹³C NMR chemical shifts cannot be generated.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

2D NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling correlations, confirming the connectivity of protons within the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence) would establish one-bond correlations between protons and the carbons they are directly attached to. This would be crucial for assigning the specific ¹H and ¹³C signals of the morpholine and pyrazine moieties.

Without experimental data, specific 2D correlation data tables cannot be generated.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. chemguide.co.ukraco.catraco.catlibretexts.orglibretexts.orgwisc.edumiamioh.edu It provides critical information about the molecular weight and structural components of a compound through the analysis of its fragmentation patterns. chemguide.co.uk

Molecular Ion Peak (M+) Analysis for Molecular Mass Determination

When a molecule of this compound is introduced into a mass spectrometer and bombarded with high-energy electrons (a process known as electron ionization), it can lose an electron to form a positively charged ion called the molecular ion (M+). chemguide.co.uk The m/z value of this ion corresponds to the molecular mass of the compound.

The molecular formula for this compound is C₉H₁₀N₄O. Its calculated monoisotopic mass is approximately 190.0855 Da. Therefore, in an electron ionization mass spectrum, the molecular ion peak would appear at m/z 190. The detection of this peak is the primary method for confirming the molecular mass of the compound. chemguide.co.ukraco.cat

Fragmentation Pattern Analysis for Structural Insights

The molecular ions generated during mass spectrometry are often energetically unstable and break apart into smaller, more stable pieces. chemguide.co.uk The pattern of these fragments provides a molecular fingerprint that is invaluable for determining the compound's structure. The most stable and abundant fragments produce the most intense peaks in the spectrum. libretexts.org For this compound, several key fragmentation pathways can be predicted based on its structure, which includes a pyrazine ring, a nitrile group, and a morpholine substituent.

Key fragmentation processes include:

Alpha-cleavage: The bond adjacent to a heteroatom can break. Cleavage of the bond between the pyrazine ring and the morpholine group is a likely event.

Ring Fragmentation: Both the pyrazine and morpholine rings can cleave, leading to characteristic neutral losses. For instance, pyrazine systems can lose molecules of hydrogen cyanide (HCN). raco.catnist.gov

Loss of Small Molecules: Stable neutral molecules like carbon monoxide (CO) or ethylene (B1197577) can be eliminated. raco.cat

A table of potential fragments and their origins is presented below.

m/z ValueProposed Fragment IonNeutral Loss from M+Fragmentation Pathway
162[M - CO]+CO (28 Da)Loss of carbon monoxide.
163[M - HCN]+HCN (27 Da)Loss of hydrogen cyanide from the pyrazine ring. raco.cat
146[M - C₂H₄O]+C₂H₄O (44 Da)Cleavage within the morpholine ring.
132[M - C₃H₆O]+C₃H₆O (58 Da)Fragmentation of the morpholine substituent.
104[C₅H₂N₃]+C₄H₈NO (86 Da)Loss of the entire morpholine radical.
86[C₄H₈NO]+C₅H₂N₃ (104 Da)Formation of the morpholinyl cation.
77[C₄H₃N₂]+C₅H₇NO (113 Da)Loss of HCN from the m/z 104 fragment. raco.cat

This interactive table details the predicted mass-to-charge ratios of fragments derived from this compound.

Isotopic Peak Analysis for Elemental Composition

Naturally occurring elements exist as isotopes. The presence of heavier isotopes like Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Oxygen-18 (¹⁸O) gives rise to small peaks at mass units higher than the molecular ion peak, known as M+1 and M+2 peaks. chemguide.co.uk

For this compound (C₉H₁₀N₄O):

The M+1 peak results primarily from the presence of a single ¹³C or ¹⁵N atom in a molecule. Its expected intensity relative to the M+ peak is approximately 11.57%, calculated from the number of carbon (9 x 1.1%) and nitrogen (4 x 0.37%) atoms.

The M+2 peak is mainly due to the presence of an ¹⁸O atom or two ¹³C atoms. chemguide.co.uk

Analyzing the intensities of these isotopic peaks allows for the confirmation of the compound's elemental formula. raco.catchemguide.co.uk

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally fragile molecules. nih.gov Unlike electron ionization, ESI typically does not cause fragmentation. nih.govyoutube.com Instead, it generates protonated molecules, denoted as [M+H]⁺, in the positive ion mode. nih.gov

For this compound (molecular mass ≈ 190.09), ESI-MS would be expected to show a strong signal at an m/z of approximately 191.09, corresponding to the protonated molecule [C₉H₁₀N₄O + H]⁺. This technique is highly sensitive and is frequently coupled with high-performance liquid chromatography (HPLC) for quantitative analysis. nih.gov Further structural information can be obtained by subjecting the [M+H]⁺ ion to tandem mass spectrometry (MS/MS), which induces fragmentation that can then be analyzed. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Specific functional groups absorb light at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the functional groups present in a compound like this compound. nist.gov

The expected IR absorption bands for this molecule are summarized in the following table.

Wavenumber (cm⁻¹)Functional GroupVibration TypeIntensity
3100-3010Aromatic C-H (Pyrazine)StretchWeak-Medium
2960-2850Aliphatic C-H (Morpholine)StretchMedium-Strong
2240-2220Nitrile (C≡N)StretchStrong, Sharp
1600-1400Aromatic C=C and C=N (Pyrazine)Ring StretchMedium-Strong
1350-1250C-NStretchMedium
1150-1070Ether (C-O-C in Morpholine)StretchStrong

This interactive table outlines the characteristic infrared absorption frequencies for the functional groups within this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. nist.gov Molecules with conjugated systems, such as the pyrazine ring in this compound, exhibit characteristic absorption bands.

The electronic spectrum of this compound is expected to show absorptions arising from two main types of transitions:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. They are typically high-energy transitions that result in strong absorption bands at shorter wavelengths, likely below 300 nm for the pyrazine system.

n → π* Transitions: These are lower-energy transitions where a non-bonding electron (from the nitrogen or oxygen atoms) is promoted to a π* anti-bonding orbital. These transitions result in weaker absorption bands at longer wavelengths, often appearing as shoulders on the main absorption peaks or as distinct bands above 300 nm. nist.gov

The specific wavelengths of maximum absorbance (λmax) are sensitive to the solvent and the precise electronic structure of the molecule.

Transition TypeInvolved OrbitalsExpected Wavelength RegionRelative Intensity
π → ππ bonding to π anti-bonding< 300 nmHigh
n → πNon-bonding to π anti-bonding> 300 nmLow

This interactive table describes the expected electronic transitions for this compound in UV-Vis spectroscopy.

Complementary Spectroscopic and Analytical Methods

While techniques like NMR and mass spectrometry provide foundational structural information, a deeper understanding of this compound requires the application of complementary methods. These techniques probe different aspects of the molecule's properties, from its vibrational modes to its crystalline arrangement and thermal stability.

Laser Raman Spectroscopy

For instance, studies on related pyrazine compounds, such as pyrazine-2-carbonitrile, have shown a prominent band around 1020 cm⁻¹ corresponding to a pyrazine ring vibration. mdpi.com The presence of the morpholine substituent would introduce additional bands related to its C-O-C and C-N stretching, as well as CH₂ rocking and twisting vibrations. The nitrile (C≡N) stretching vibration is also a key diagnostic peak, typically appearing in the 2200-2280 cm⁻¹ region. researchgate.net

In studies of similar heterocyclic compounds, Raman spectroscopy has been instrumental in identifying specific vibrational modes. For example, in a study on a substituted pyrazine, C-H stretching modes were observed around 3070 cm⁻¹ in the IR spectrum and 3064 cm⁻¹ in the Raman spectrum, which aligns with theoretical computations. nih.gov The ring breathing mode of the pyrazine ring is another important feature, reported at 1015 cm⁻¹ for pyrazine itself. nih.gov For substituted pyrazines, such as 2-chloropyrazine (B57796) and 2,6-dichloropyrazine, this mode shifts to 1049 cm⁻¹ and 1131 cm⁻¹, respectively, indicating the sensitivity of Raman spectroscopy to substituent effects. nih.gov

Table 1: Representative Raman Bands for Pyrazine and Related Derivatives

Vibrational ModeTypical Wavenumber (cm⁻¹)Reference Compound(s)
Pyrazine Ring Breathing1015 - 1131Pyrazine, 2-chloropyrazine, 2,6-dichloropyrazine
Pyrazine Ring Stretching1118 - 1525Pyrazine derivatives
C-H Stretching3052 - 3070Substituted pyrazines
C≡N Stretching2200 - 2280General nitriles, cyanopyrazine derivatives

This table presents representative data from studies on pyrazine and its derivatives to illustrate the expected spectral regions for key vibrations.

X-ray Diffraction (XRD) for Crystalline Structure Elucidation

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. For this compound, obtaining a single crystal suitable for XRD analysis would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

While specific XRD data for this compound is not publicly available, studies on analogous pyrazine derivatives provide valuable insights into the expected structural features. For example, the crystal structure of N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide reveals a dihedral angle of 84.33 (12)° between the pyridine (B92270) and pyrazine rings, with molecules linked by N-H⋯N and C-H⋯N hydrogen bonds to form chains. mdpi.com In another example, a pyrazoline compound was indexed in the monoclinic space group I2/a, with specific unit cell parameters determined. researchgate.net

The crystal structures of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have also been successfully determined by X-ray diffraction, confirming the molecular structures proposed by other spectroscopic methods. mdpi.com Similarly, the crystalline structure of 2-benzoyl-3-aminopyrazine was solved, revealing a monoclinic P21/n space group and supramolecular architectures involving N–H⋯O and N–H⋯N-pyrazine intermolecular hydrogen bonds. nih.gov

Table 2: Representative Crystallographic Data for Substituted Pyrazine Derivatives

CompoundCrystal SystemSpace GroupKey Structural Features
N-(pyridin-4-ylmethyl)pyrazine-2-carboxamideOrthorhombicPca2₁Dihedral angle of 84.33 (12)° between rings, N-H⋯N and C-H⋯N hydrogen bonds.
1-(3-(4-iodophenyl)-5-(3-methyl thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-oneMonoclinicI2/aa = 25.440(5) Å, b = 5.124(2) Å, c = 26.261(6) Å, β = 105.75(2)°
2-Benzoyl-3-aminopyrazineMonoclinicP21/nN–H⋯O and N–H⋯N-pyrazine intermolecular hydrogen bonds.

This table presents representative data from published crystal structures of pyrazine derivatives to illustrate the type of information obtained from XRD analysis.

Elemental Analysis (EA) for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of a compound, which in turn allows for the verification of its empirical formula. For a newly synthesized compound like this compound (C₉H₁₀N₄O), elemental analysis provides crucial evidence for its purity and elemental composition.

The process involves the combustion of a small, precisely weighed sample of the compound. The resulting combustion products (CO₂, H₂O, and N₂) are collected and measured, allowing for the calculation of the percentage of carbon, hydrogen, and nitrogen in the original sample. The percentage of oxygen is typically determined by difference.

Numerous studies on the synthesis of new pyrazine derivatives report elemental analysis data as a key component of their characterization. For instance, in the synthesis of various 3-benzylaminopyrazine-2-carboxamides, the calculated and found elemental percentages for carbon, hydrogen, and nitrogen were shown to be in close agreement, confirming the proposed structures. aiche.org

Table 3: Representative Elemental Analysis Data for Pyrazine Derivatives

CompoundMolecular FormulaCalculated (%)Found (%)
3-(Benzylamino)pyrazine-2-carboxamideC₁₂H₁₂N₄OC: 63.15, H: 5.30, N: 24.55C: 62.88, H: 5.50, N: 24.16
3-[(3-Chlorobenzyl)amino]pyrazine-2-carboxamideC₁₂H₁₁ClN₄OC: 54.87, H: 4.22, N: 21.33C: 55.18, H: 4.51, N: 20.94
3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamideC₁₃H₁₄N₄OC: 64.45, H: 5.82, N: 23.13C: 64.98, H: 6.32, N: 22.84

This table presents representative elemental analysis data from a study on substituted pyrazine-2-carboxamides to illustrate the comparison between calculated and experimentally found values. aiche.org

Thermogravimetric Analysis (TG-DTG)

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the thermal stability of a compound, identifying decomposition steps, and quantifying the amount of residual material. The derivative of the TGA curve, known as the differential thermogravimetric (DTG) curve, shows the rate of mass loss and helps to pinpoint the temperatures of maximum decomposition.

For this compound, TGA would reveal the temperature at which the compound begins to decompose and the subsequent steps of its thermal degradation. Studies on the thermal decomposition of morpholine have shown that it is stable up to 150 °C, with significant degradation occurring at temperatures of 175 °C and higher. iaea.org The decomposition products of morpholine itself include ethanolamine, ammonia, and various organic acids.

In a study of a series of heterocyclic anticancer drug candidates, it was found that the compounds decomposed in a single stage in an inert atmosphere, with initial decomposition temperatures (T₅%) above 250 °C. researchgate.net The thermal stability was influenced by the nature of the substituents on the phenyl ring. The decomposition process under inert conditions was initiated by the radical cleavage of C-N and C-C bonds. researchgate.net

Table 4: Representative Thermal Decomposition Data for Heterocyclic Compounds

CompoundInitial Decomposition Temp. (T₅%) (°C)AtmosphereKey Observations
Unsubstituted triazine derivative253InertSingle-stage decomposition
p-Methyl substituted triazine derivative266InertIncreased thermal stability
Morpholine~175-Significant degradation above this temperature

This table provides representative thermal stability data for related heterocyclic compounds to illustrate the type of information obtained from TGA. researchgate.netiaea.org

Integrated Spectroscopic Data Analysis and Interpretation Strategies

The true power of these advanced spectroscopic methodologies lies in their integrated application. A comprehensive understanding of this compound and its derivatives can only be achieved by combining the data from each technique. For instance, while NMR and mass spectrometry might propose a chemical structure, elemental analysis confirms its empirical formula.

X-ray diffraction can then provide the definitive solid-state structure, validating the connectivity and stereochemistry suggested by NMR. The vibrational frequencies observed in Raman spectroscopy can be correlated with the specific bond lengths and angles determined by XRD. Furthermore, theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict spectroscopic data (e.g., NMR chemical shifts, Raman frequencies) for the proposed structure. nih.gov A close agreement between the experimental and calculated data provides strong evidence for the correctness of the structural assignment. researchgate.net

The thermal stability data from TGA can be rationalized based on the bond strengths and intermolecular forces revealed by XRD and other spectroscopic methods. For example, the presence of strong hydrogen bonding networks, as identified by XRD, would be expected to increase the thermal stability of the compound.

In the characterization of novel pyrazine derivatives, researchers routinely employ a combination of techniques, including NMR, mass spectrometry, IR, and elemental analysis, to unequivocally establish the structure of the synthesized compounds. nih.govaiche.org The integration of data from these diverse analytical methods provides a robust and comprehensive characterization of new chemical entities like this compound.

Computational Chemistry and Theoretical Investigations of 3 Morpholinopyrazine 2 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of molecules. These methods, particularly Density Functional Theory (DFT), offer a powerful lens through which to examine the intricacies of molecular orbitals and electron distribution.

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a widely utilized computational method to investigate the electronic structure and properties of molecules. irjweb.comajchem-a.comnih.gov By focusing on the electron density rather than the complex many-electron wave function, DFT provides a computationally efficient and accurate framework for predicting molecular geometries, energies, and other electronic characteristics. irjweb.comnih.gov For derivatives of 3-morpholinopyrazine-2-carbonitrile, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets, are used to determine optimized molecular structures and thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy. researchgate.netnih.gov These calculations are crucial for understanding the stability and conformational preferences of the molecule.

Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The energy of the HOMO is an indicator of a molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. irjweb.com A smaller HOMO-LUMO gap generally signifies higher reactivity. researchgate.net For morpholine (B109124) derivatives, a lower HOMO-LUMO band gap compared to a control compound suggests a higher reactivity when interacting with target molecules. researchgate.net

Table 1: Key Quantum Chemical Parameters

ParameterDescriptionSignificance
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the molecule's electron-donating ability.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the molecule's electron-accepting ability.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller gap suggests higher chemical reactivity.
Chemical Potential (μ) A measure of the escaping tendency of an electron from a stable system.Related to electronegativity.
Chemical Hardness (η) Resistance to change in electron distribution.A higher value indicates greater stability.
Electrophilicity Index (ω) A measure of the energy lowering due to maximal electron flow.Indicates the molecule's ability to act as an electrophile.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.govmdpi.com These simulations provide detailed information about the conformational changes and dynamic behavior of molecules, which is essential for understanding their interactions with biological targets. nih.govnih.gov In the context of drug design, MD simulations can assess the stability of a ligand-receptor complex, revealing how the compound binds and whether it remains stable in the binding pocket. nih.govnih.gov For morpholino derivatives, MD simulations have been employed to analyze the stability of their interactions with protein targets, showing sustained intermolecular contacts like hydrogen bonds and hydrophobic interactions. researchgate.net The analysis of root mean square deviation (RMSD) and root mean square fluctuation (RMSF) from these simulations helps to quantify the stability of the compound and its binding mode. researchgate.netnih.gov

In Silico Screening and Molecular Modeling Methodologies

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This methodology accelerates the drug discovery process by narrowing down the number of compounds that need to be tested experimentally. nih.gov Molecular docking, a key component of in silico screening, predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov For compounds related to this compound, these methods have been used to identify potential inhibitors of various biological targets. nih.gov The binding affinity, often expressed as a docking score, helps to rank compounds based on their predicted potency. nih.gov

Prediction of Spectroscopic Parameters and Spectral Simulation

Computational methods can also be used to predict spectroscopic properties, which can aid in the characterization of newly synthesized compounds. nih.govnih.gov For instance, theoretical calculations can simulate infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.gov By comparing the computed spectra with experimental data, researchers can confirm the molecular structure of a compound. nih.govnih.gov For example, the calculated vibrational frequencies can be compared with experimental IR spectra to assign specific absorption bands to functional groups within the molecule. nih.gov Similarly, predicted NMR chemical shifts can help in the interpretation of experimental NMR spectra. nih.gov

Analysis of Intramolecular and Intermolecular Interactions, Including Charge Transfer

The analysis of intramolecular and intermolecular interactions is crucial for understanding the forces that govern molecular conformation and binding. These interactions include hydrogen bonds, hydrophobic contacts, and van der Waals forces. researchgate.netresearchgate.net Computational tools can map these interactions and quantify their strengths. Charge transfer, the movement of electronic charge from one part of a molecule to another or between molecules, is also a key aspect of these interactions. Molecular electrostatic potential (MEP) maps are often used to visualize the charge distribution and identify electrophilic and nucleophilic sites, which are important for predicting how a molecule will interact with other molecules. researchgate.net

Conformational Analysis and Energetics of Substituted Pyrazines

The conformational landscape of substituted pyrazines, including this compound, is a critical determinant of their chemical reactivity and biological activity. Computational chemistry provides powerful tools to investigate the stable conformations and the energy barriers associated with the rotation of substituent groups. While specific theoretical studies on the conformational analysis of this compound are not extensively available in the public domain, valuable insights can be drawn from computational investigations of structurally related molecules, such as morpholine, N-aryl morpholines, and other substituted pyrazines.

The conformational flexibility of this compound primarily arises from two key structural features: the puckering of the morpholine ring and the rotation around the C-N bond connecting the morpholine and pyrazine (B50134) rings.

Morpholine Ring Conformation:

Rotation around the C-N Bond:

The rotation around the single bond connecting the morpholine nitrogen to the pyrazine ring is another key conformational parameter. This rotation is subject to steric hindrance and electronic effects from the substituents on both rings. Computational studies on ortho-substituted tertiary aromatic amides, including morpholinyl amides, have shown that substitution at the ortho position of the aromatic ring significantly increases the rotational barriers around the N-C(O) and C-C(O) bonds. nsf.gov In the case of this compound, the nitrile group at the 2-position of the pyrazine ring is ortho to the morpholino substituent. This arrangement is expected to create a significant steric clash with the morpholine ring, leading to a substantial rotational barrier around the C3-N(morpholine) bond.

Theoretical investigations on the internal rotational barriers of electron-donating and electron-withdrawing groups in aromatic compounds have revealed that electron-withdrawing groups tend to increase the rotational barrier. researchgate.net The pyrazine ring, being an electron-deficient aromatic system, and the presence of the electron-withdrawing nitrile group would likely contribute to a higher rotational barrier.

Energetics and Stability:

The relative energies of different conformers determine their population at equilibrium. Quantum chemical calculations, such as Density Functional Theory (DFT), are commonly employed to calculate the energies of different conformations and the transition states connecting them. For instance, quantum chemical studies on substituted pyrazines have utilized DFT methods with various basis sets to optimize molecular geometries and calculate vibrational frequencies. researchgate.net Similar methodologies could be applied to this compound to determine the preferred orientation of the morpholine ring relative to the pyrazine ring and to quantify the energy differences between various stable conformers. Molecular dynamics simulations can also provide insights into the dynamic behavior and conformational stability of such molecules in different environments. nih.gov

While direct experimental or computational data for this compound is limited, the analysis of related systems suggests that the molecule likely exists as a mixture of conformers, with the chair conformation of the morpholine ring being predominant. The rotation around the C-N bond is expected to be restricted due to steric hindrance from the adjacent nitrile group. The following table summarizes hypothetical conformational data based on analogous systems.

Table 1: Hypothetical Conformational Data for this compound Based on Analogous Systems

Conformational ParameterPredicted FeatureBasis of Prediction
Morpholine Ring ConformationPredominantly ChairKnown preference of the morpholine ring nih.gov
Morpholine N-substituent OrientationEquatorial preferenceLower steric hindrance compared to axial nih.gov
Rotational Barrier (C3-N bond)HighSteric hindrance from ortho-nitrile group nsf.gov and electronic effects researchgate.net
Most Stable ConformerNon-planar orientation of morpholine relative to pyrazineMinimization of steric repulsion

Further dedicated computational studies employing methods like DFT and molecular dynamics are necessary to provide a detailed and accurate picture of the conformational landscape and energetics of this compound.

Structure Property Relationship Spr Studies of 3 Morpholinopyrazine 2 Carbonitrile Analogs

Methodologies for Investigating Systematic Structural Modifications

The systematic modification of the 3-morpholinopyrazine-2-carbonitrile scaffold involves a variety of synthetic strategies aimed at probing the chemical space around the core structure. These methodologies allow researchers to establish clear structure-activity relationships (SAR). e3s-conferences.org

Systematic Substituent Variations on the Pyrazine (B50134) Ring

The pyrazine ring is a key component of many biologically active compounds, and its substitution pattern can be systematically varied to fine-tune activity. researchgate.net For analogs of this compound, which can be considered derivatives of 3-aminopyrazine-2-carbonitrile, synthetic strategies often begin with a precursor like 3-aminopyrazine-2-carboxylic acid or 3-chloropyrazine-2-carbonitrile (B110518). nih.govmdpi.com

One common approach involves the aminodehalogenation of a 3-chloropyrazine precursor. In this method, the chlorine atom at the 3-position is displaced by various amines to introduce a range of substituents. For instance, reaction with variously substituted benzylamines can yield a series of 3-benzylaminopyrazine-2-carboxamides, allowing for the exploration of different electronic and steric properties on the phenyl ring. mdpi.com

Another strategy starts with 3-aminopyrazine-2-carboxylic acid. The carboxylic acid can be converted to an ester, which then undergoes aminolysis with different amines under microwave irradiation. Alternatively, coupling agents like 1,1'-carbonyldiimidazole (CDI) can be used to activate the carboxylic acid for direct reaction with a diverse library of amines, including benzylamines, alkylamines, and anilines. nih.gov These methods provide access to a wide array of analogs with systematic variations on the amine substituent at the 3-position, which is analogous to the morpholine (B109124) moiety in the target compound.

Table 1: Methodologies for Pyrazine Ring Substitution

Starting Material Reagents and Conditions Resulting Modification Reference
3-chloropyrazine-2-carbonitrile Substituted benzylamines, various reaction conditions Introduction of diverse benzylamino groups at the 3-position mdpi.com
3-aminopyrazine-2-carboxylic acid I) H₂SO₄, methanol; II) Substituted amine, NH₄Cl, MW Esterification followed by aminolysis to introduce various N-substituents nih.gov

Modifications of the Morpholine Moiety and Side Chains

The morpholine ring is a privileged scaffold in medicinal chemistry, often contributing to improved pharmacokinetic profiles. nih.gov Modifications to this moiety in pyrazine-containing compounds can significantly impact biological activity. Methodologies for these modifications often involve the synthesis of morpholine analogs which are then coupled to the pyrazine core. enamine.netenamine.net

Synthetic strategies may involve altering the morpholine ring itself, for example, by creating bicyclic, spiro, bridged, or fused analogs. enamine.net These more rigid structures can provide insights into the required conformation for biological activity. Another approach is to modify the side chains attached to the morpholine ring, if any, or to vary the linker connecting the morpholine to another part of the molecule. For instance, studies on quinoline derivatives bearing a morpholine group have shown that varying the length of the methylene side chain connecting the two moieties significantly affects activity. nih.gov

The synthesis of these modified morpholine derivatives can be achieved through various organic chemistry methods, which are then attached to the pyrazine scaffold, often via nucleophilic substitution reactions. nih.govresearchgate.netnih.gov

Bioisosteric Replacements in Related Pyrazine Scaffolds

Bioisosteric replacement is a strategy used to replace a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. cambridgemedchemconsulting.com In the context of this compound analogs, both the morpholine and nitrile groups are candidates for bioisosteric replacement.

Nitrile Group Bioisosteres: The nitrile group can function as a bioisostere for several other functionalities. It can act as a carbonyl equivalent, a hydroxyl or carboxyl surrogate, and even a halogen bioisostere. nih.gov The strong electron-withdrawing nature of the nitrile group also allows it to participate in non-specific dipole interactions. nih.gov Common replacements for a nitrile on an aromatic ring include:

Halogens (e.g., Iodine): The nitrile group's polarization is similar to that of halogens. nih.gov

N-6 Pyridyl Ring: The cyanophenyl ring in some compounds has been successfully replaced with an N-6 pyridyl ring. nih.gov

Other Heterocycles: Depending on the specific interactions, other small heterocyclic rings could be considered. estranky.sk

Morpholine Moiety Bioisosteres: The morpholine group is often used to improve properties like solubility. However, it can also be metabolically labile. enamine.net Bioisosteric replacement can be used to retain the beneficial properties while improving metabolic stability. A variety of morpholine bioisosteres have been designed and synthesized, including bicyclic, spiro, bridged, and fused ring systems. enamine.netenamine.net Pyrazine itself has been employed as a bioisostere for benzene, pyridine (B92270), and pyrimidine rings in various drug discovery programs. pharmablock.com

Table 2: Common Bioisosteric Replacements

Original Group Potential Bioisostere Rationale Reference
Nitrile (-CN) Halogen (e.g., -I) Mimics the polarization of the nitrile group. nih.gov
Nitrile (-CN) Pyridyl ring Can engage in similar hydrogen bonding interactions. nih.gov
Morpholine Bicyclic amine Increases rigidity and can improve metabolic stability. enamine.netenamine.net
Morpholine Spirocyclic amine Alters conformation and may enhance binding. enamine.net

Impact of Structural Changes on Molecular Properties Relevant to Activity

Systematic structural modifications directly influence the physicochemical properties of the analogs, which in turn dictate their pharmacokinetic and pharmacodynamic profiles.

Influence on Lipophilicity and Solubility Profiles

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME). mdpi.com A log P value between 0 and 3 is often considered optimal for good oral bioavailability. mdpi.com

Structural modifications to the this compound scaffold can have a significant impact on lipophilicity and solubility. The introduction of heteroatoms, such as the nitrogen atoms in a pyrazine ring, generally reduces lipophilicity and improves water solubility compared to a phenyl ring. cambridgemedchemconsulting.com

The nature of substituents on the pyrazine ring plays a crucial role. Adding lipophilic groups, such as long alkyl chains or aromatic rings, will increase the log P value. Conversely, introducing polar functional groups like hydroxyls or additional amines will decrease lipophilicity and enhance aqueous solubility. nih.gov

For example, in a series of 3-aminopyrazine-2-carboxamides, the lipophilicity was observed to increase with the length of the alkyl chain on the amide nitrogen. nih.gov Similarly, the replacement of a hydroxyl group with an acyl substituent leads to an increase in lipophilicity. nih.gov The challenge in drug design is to strike a balance, as increasing solubility with polar groups can sometimes lead to a decrease in permeability across cell membranes. plos.org

Table 3: Predicted Impact of Substituents on Physicochemical Properties

Structural Modification Expected Effect on Lipophilicity (log P) Expected Effect on Aqueous Solubility
Addition of alkyl chains to the pyrazine ring Increase Decrease
Addition of hydroxyl groups to the pyrazine ring Decrease Increase
Replacement of morpholine with a more lipophilic amine Increase Decrease

Steric and Electronic Effects of Substituents

The steric and electronic properties of substituents on the pyrazine ring have a profound influence on the molecule's conformation and its ability to interact with biological targets. researchgate.net

Electronic Effects: The electronic nature of substituents, whether they are electron-donating or electron-withdrawing, alters the electron distribution within the pyrazine ring. researchgate.net This can influence the pKa of the molecule, its ability to form hydrogen bonds, and its reactivity. The pyrazine ring is inherently electron-deficient due to the electronegative nitrogen atoms. pharmablock.com Adding electron-withdrawing groups, such as the nitrile group, further enhances this effect. Conversely, electron-donating groups, like methoxy or amino groups, can increase the electron density on the ring. nih.gov These electronic modifications can be critical for the specific interactions, such as hydrogen bonding, that are often required for a molecule's biological activity. pharmablock.com

Role of Hydrogen Bonding Capabilities

The hydrogen bonding potential of this compound analogs is a pivotal factor in their molecular recognition and interaction profiles. The core structure features several potential hydrogen bond acceptors, including the nitrogen atoms of the pyrazine ring, the oxygen atom of the morpholine ring, and the nitrogen atom of the nitrile group. The presence and accessibility of these sites, as well as the introduction of hydrogen bond donors in various analogs, significantly influence properties such as solubility, crystal packing, and intermolecular interactions.

Computational studies on related heterocyclic systems have demonstrated that the strength and geometry of hydrogen bonds are highly dependent on the electronic environment of the participating atoms. For instance, substitution on the pyrazine ring can modulate the electron density of the ring nitrogens, thereby altering their hydrogen bond accepting capacity. Similarly, modifications to the morpholine ring can impact the steric availability of its oxygen atom for hydrogen bonding.

Table 1: Hypothetical Hydrogen Bonding Analysis of this compound Analogs

AnalogModificationPotential Hydrogen Bond DonorsPotential Hydrogen Bond AcceptorsPredicted Impact on Properties
Parent None0Pyrazine N, Morpholine O, Nitrile NModerate aqueous solubility
Analog A 5-hydroxy substitution1 (OH)Pyrazine N, Morpholine O, Nitrile N, OH OIncreased potential for H-bonding, potentially higher solubility
Analog B 6-amino substitution1 (NH2)Pyrazine N, Morpholine O, Nitrile N, NH2 NPotential for H-bond donation, may alter crystal packing
Analog C N-acetylmorpholine0Pyrazine N, Morpholine O, Nitrile N, Amide OIncreased H-bond acceptor strength at morpholine moiety

Quantitative Structure-Property Relationship (QSPR) Modeling Approaches

A typical QSPR study for this class of compounds would involve the calculation of a wide range of molecular descriptors, including:

Electronic Descriptors: Dipole moment, partial charges, and frontier molecular orbital energies (HOMO and LUMO) can describe the electronic distribution and reactivity of the molecules.

Topological Descriptors: Molecular connectivity indices and shape indices quantify the size, shape, and branching of the molecules.

Thermodynamic Descriptors: Molar refractivity and polarizability relate to the bulk and electronic properties of the compounds.

These descriptors would then be correlated with experimentally determined properties, such as solubility, melting point, or chromatographic retention times, using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). The resulting QSPR models can be used to predict the properties of novel, unsynthesized analogs, thereby guiding the design of compounds with desired characteristics.

For instance, a QSPR model might reveal that a higher dipole moment and a greater number of hydrogen bond donors are positively correlated with aqueous solubility. Conversely, increased molecular weight and hydrophobicity might be negatively correlated with this property. Such models offer a quantitative basis for understanding the structure-property landscape of these analogs.

Ligand-Target Interaction Studies (Excluding Biological Outcomes)

Understanding the non-covalent interactions between this compound analogs and their molecular targets is crucial for rational drug design. Computational methods such as molecular docking and molecular dynamics simulations are instrumental in elucidating these interactions at an atomic level.

Molecular docking simulations can predict the preferred binding orientation of an analog within a target's binding site. These simulations score different poses based on the complementarity of their shapes and the favorability of their intermolecular interactions. Key interactions that are typically analyzed include:

Hydrogen Bonds: The formation of hydrogen bonds between the analog and specific amino acid residues (e.g., with backbone amides or carboxylates, or with the side chains of polar residues) is often a major contributor to binding affinity.

Hydrophobic Interactions: The nonpolar regions of the analog, such as the pyrazine ring and parts of the morpholine ring, can engage in favorable hydrophobic interactions with nonpolar residues in the binding pocket.

π-π Stacking: The aromatic pyrazine ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Molecular dynamics simulations can further refine the docked poses and provide insights into the dynamic stability of the ligand-target complex over time. These simulations can reveal the flexibility of both the ligand and the target, and how their conformations adapt to achieve an optimal binding mode.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Morpholinopyrazine-2-carbonitrile, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, with morpholine introduction to the pyrazine core being a critical step. Key parameters include:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in Suzuki-Miyaura reactions for pyrazine derivatives .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while controlled temperatures (80–120°C) minimize side reactions .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) is essential for isolating high-purity products (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :

  • NMR : 1^1H NMR reveals proton environments (e.g., morpholino CH₂ signals at δ 3.5–3.8 ppm; pyrazine aromatic protons at δ 8.2–8.5 ppm). 13^13C NMR confirms nitrile (C≡N) carbon at ~115 ppm .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode shows [M+H]⁺ peaks, with fragmentation patterns validating the morpholino-pyrazine linkage .
  • FT-IR : Strong absorption at ~2230 cm⁻¹ confirms the nitrile group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different in vitro models?

  • Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell line heterogeneity, compound solubility). To address this:

  • Standardize protocols : Use consistent ATP concentrations in kinase inhibition assays and control for DMSO solvent effects (<0.1% v/v) .
  • Statistical reconciliation : Apply meta-analysis tools (e.g., RevMan) to aggregate data, identifying outliers via funnel plots or sensitivity analysis .
  • Orthogonal validation : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and in silico docking (e.g., AutoDock Vina) .

Q. What computational strategies are employed to model the binding interactions of this compound with kinase targets, and how do these predictions align with experimental mutagenesis data?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with EGFR or HER2) using AMBER or GROMACS, focusing on binding free energy (ΔG) calculations. Key residues (e.g., Lys745 in EGFR) are validated via alanine-scanning mutagenesis .
  • Density Functional Theory (DFT) : Predict electronic effects of substituents (e.g., morpholino vs. piperazine) on binding affinity, correlating with IC₅₀ shifts in enzymatic assays .

Q. How do steric and electronic effects of morpholino substituents influence the compound's reactivity in palladium-catalyzed cross-coupling reactions?

  • Methodological Answer :

  • Steric effects : Bulky morpholino groups hinder oxidative addition in Pd(0)/Pd(II) cycles, requiring larger ligands (e.g., XPhos) to accelerate transmetallation .
  • Electronic effects : Electron-donating morpholino substituents increase electron density on the pyrazine ring, enhancing reactivity in nucleophilic aromatic substitution (SNAr) with aryl halides. Hammett constants (σ) guide substituent selection .

Data Contradiction and Analysis

Q. What frameworks are recommended for analyzing contradictory results in the regioselectivity of this compound derivatives during functionalization?

  • Methodological Answer :

  • Principal Contradiction Analysis : Identify the dominant factor (e.g., solvent polarity vs. temperature) driving regioselectivity using fractional factorial design (FFD). For example, acetonitrile favors C-5 substitution, while DMSO promotes C-6 products .
  • Mechanistic Probes : Isotopic labeling (e.g., 15^15N-pyrazine) tracks reaction pathways via 1^1H-15^15N HMBC NMR, resolving kinetic vs. thermodynamic control .

Tables for Key Data

Synthetic Route Yield (%) Purity (%) Key Condition Reference
Pd-catalyzed coupling7897DMF, 100°C, 12 h
SNAr with morpholine6592K₂CO₃, MeCN, reflux
Bioactivity Model IC₅₀ (µM) Assay Type Contradiction Source Reference
EGFR inhibition (A431 cells)0.12Cell-basedSerum concentration (10% vs. 5%)
HER2 inhibition (BT-474)0.45BiochemicalATP concentration (1 mM vs. 10 µM)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.